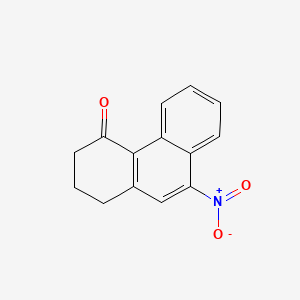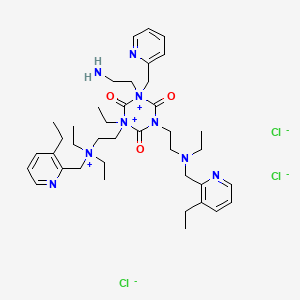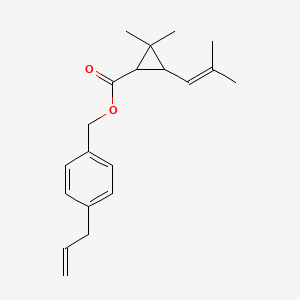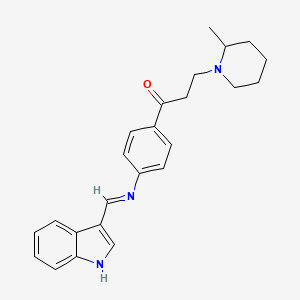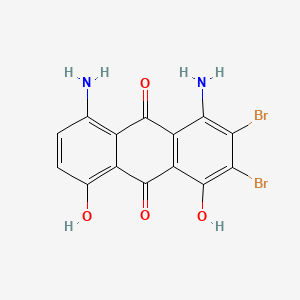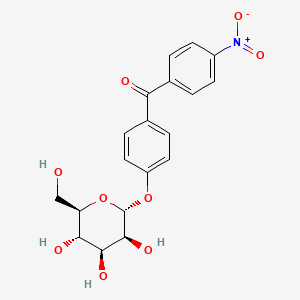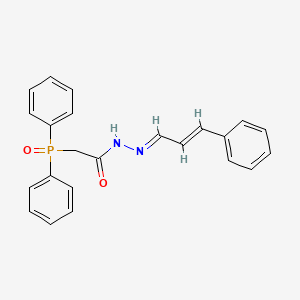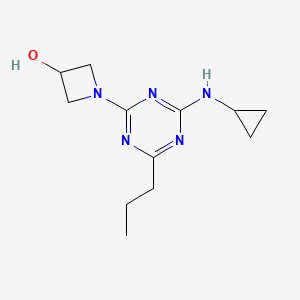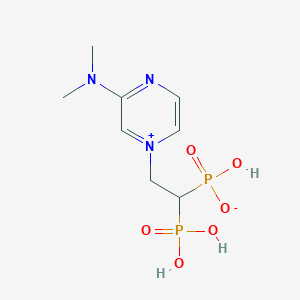
3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sel de pyrazinium interne 3-(diméthylamino)-1-(2,2-diphosphonoéthyl) est un composé organique synthétique qui appartient à la classe des sels de pyrazinium. Ces composés sont connus pour leurs applications diverses dans divers domaines, notamment la chimie, la biologie et la médecine. La structure unique de ce composé, caractérisée par un noyau de pyrazinium avec des substituants diméthylamino et diphosphonoéthyl, confère des propriétés chimiques et physiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du sel de pyrazinium interne 3-(diméthylamino)-1-(2,2-diphosphonoéthyl) implique généralement les étapes suivantes :
Formation du noyau de pyrazinium : Le noyau de pyrazinium peut être synthétisé par cyclisation de précurseurs appropriés dans des conditions acides ou basiques.
Introduction du groupe diméthylamino : Le groupe diméthylamino est introduit par des réactions de substitution nucléophile, souvent en utilisant de la diméthylamine comme nucléophile.
Fixation du groupe diphosphonoéthyl : Le groupe diphosphonoéthyl est fixé par des réactions de phosphorylation, en utilisant des réactifs tels que l’oxychlorure de phosphore ou des dérivés de l’acide phosphorique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela comprend l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
Le sel de pyrazinium interne 3-(diméthylamino)-1-(2,2-diphosphonoéthyl) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les conditions de réaction et les réactifs utilisés.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium, conditions anhydres.
Substitution : Diméthylamine, oxychlorure de phosphore, divers solvants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
4. Applications de la recherche scientifique
Le sel de pyrazinium interne 3-(diméthylamino)-1-(2,2-diphosphonoéthyl) a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son potentiel thérapeutique dans diverses affections médicales.
Industrie : Utilisé dans la production de matériaux spécialisés ou comme catalyseur dans les procédés industriels.
Applications De Recherche Scientifique
3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Mécanisme D'action
Le mécanisme d’action du sel de pyrazinium interne 3-(diméthylamino)-1-(2,2-diphosphonoéthyl) implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes diméthylamino et diphosphonoéthyl peuvent jouer un rôle dans la liaison aux enzymes ou aux récepteurs, modulant leur activité. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Sel de pyridinium interne 3-(diméthylamino)-1-(2,2-diphosphonoéthyl)
- Sel de quinolinium interne 3-(diméthylamino)-1-(2,2-diphosphonoéthyl)
Unicité
Le sel de pyrazinium interne 3-(diméthylamino)-1-(2,2-diphosphonoéthyl) est unique en raison de son noyau spécifique de pyrazinium et de la présence de groupes diméthylamino et diphosphonoéthyl. Ces caractéristiques structurelles confèrent une réactivité chimique et une activité biologique potentielle distinctes, le différenciant des composés similaires.
Propriétés
Numéro CAS |
203264-12-4 |
|---|---|
Formule moléculaire |
C8H15N3O6P2 |
Poids moléculaire |
311.17 g/mol |
Nom IUPAC |
[2-[3-(dimethylamino)pyrazin-1-ium-1-yl]-1-phosphonoethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C8H15N3O6P2/c1-10(2)7-5-11(4-3-9-7)6-8(18(12,13)14)19(15,16)17/h3-5,8H,6H2,1-2H3,(H3-,12,13,14,15,16,17) |
Clé InChI |
GQLKKEUNWLRAQM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C[N+](=C1)CC(P(=O)(O)O)P(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


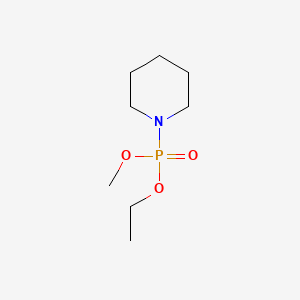
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)
![6-(2,4-dichlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12733513.png)


